molecular formula C15H9Cl2NO3 B5529730 3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Cat. No. B5529730
M. Wt: 322.1 g/mol
InChI Key: VAGWMHLLUOJYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves multiple steps, including the condensation of carbohydrazones with thioglycolic acid in DMF to create novel benzofuran derivatives, showcasing the compound's intricate synthetic pathway and emphasizing the role of cyclocondensation reactions in creating benzofuran scaffolds (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations reveal the compound's molecular structure, highlighting intermolecular interactions such as hydrogen bonding and π-interactions. These studies provide insights into the stabilization mechanisms within the crystal packing of benzofuran derivatives (Saeed et al., 2020).

Chemical Reactions and Properties

Benzofuran compounds participate in various chemical reactions, including cycloaddition and condensation, leading to a wide range of derivatives with diverse biological activities. The synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a β-amyloid aggregation inhibitor exemplifies the chemical versatility of benzofuran derivatives (Choi, Seo, Son, & Kang, 2003).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and crystal structure, is crucial for understanding the behavior of benzofuran derivatives in different environments. X-ray diffraction and spectroscopic methods, including IR, NMR, and UV-Vis, are commonly used to characterize these properties, providing a comprehensive understanding of the compound's physical characteristics (Demir et al., 2016).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including reactivity, stability, and interaction with biological targets, are of significant interest. These compounds exhibit a range of activities, from antimicrobial to anticancer, highlighting their potential as bioactive molecules. Their chemical properties are closely tied to their structure, with specific substitutions and functional groups influencing their biological activities (Idrees et al., 2020).

properties

IUPAC Name

3,4-dichloro-N-(1-oxo-3H-2-benzofuran-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-12-4-1-8(6-13(12)17)14(19)18-10-2-3-11-9(5-10)7-21-15(11)20/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGWMHLLUOJYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.